molecular formula C20H36N2O8S2 B8105244 N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester

N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester

Cat. No.: B8105244
M. Wt: 496.6 g/mol
InChI Key: IXVFCNHFBRIZNT-LSLKUGRBSA-N
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Description

N,N'-Bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester (CAS: 144373-70-6) is a protected derivative of L-homocystine, featuring two tert-butyloxycarbonyl (Boc) groups on the amino termini and methyl esters on the carboxyl groups. This compound serves as a critical intermediate in peptide synthesis, enabling selective deprotection strategies while maintaining disulfide bond integrity during solid-phase or solution-phase reactions . Its synthesis typically involves sequential protection of L-homocystine using Boc-anhydride under basic conditions, followed by esterification of the carboxyl groups with methanol. The Boc groups provide steric protection and acid-labile deactivation, making the compound compatible with orthogonal deprotection workflows .

Properties

IUPAC Name

methyl (2S)-4-[[4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVFCNHFBRIZNT-LSLKUGRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Amine Groups

The primary synthesis route involves reacting L-homocystine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. L-Homocystine, a dimeric amino acid with two free amines and two carboxyl groups, undergoes Boc protection as follows:

Reagents and Conditions

  • L-Homocystine : 1 equiv

  • Boc₂O : 2.2–2.5 equiv (to ensure complete di-protection)

  • Base : Triethylamine (TEA, 2.5 equiv) or aqueous NaOH (pH 8–9)

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : Room temperature (25°C)

  • Reaction Time : 2–4 hours

Procedure

  • Dissolve L-homocystine in anhydrous DMF.

  • Add TEA dropwise to deprotonate the amine groups.

  • Introduce Boc₂O slowly to avoid exothermic side reactions.

  • Stir until TLC or HPLC confirms complete conversion.

Work-up

  • Dilute with ethyl acetate and wash with 10% HCl to remove excess base.

  • Dry over Na₂SO₄ and concentrate to yield N,N'-di-Boc-L-homocystine.

Methyl Esterification of Carboxyl Groups

The Boc-protected intermediate is esterified using methanol under acidic conditions:

Reagents and Conditions

  • N,N'-Di-Boc-L-homocystine : 1 equiv

  • Methanol : Excess (as solvent and reagent)

  • Catalyst : HCl gas or concentrated H₂SO₄ (1–2 equiv)

  • Temperature : Reflux (60–65°C)

  • Reaction Time : 12–24 hours

Procedure

  • Suspend N,N'-di-Boc-L-homocystine in methanol.

  • Bubble HCl gas through the solution or add H₂SO₄.

  • Reflux until esterification completes (monitored by loss of carboxyl IR stretch at ~1700 cm⁻¹).

Work-up

  • Neutralize with NaHCO₃ and extract with dichloromethane.

  • Dry and evaporate to isolate the final product as a white solid.

Yield : 70–85% (over two steps).

Stepwise Synthesis from L-Homocysteine Monomers

Protection and Esterification of L-Homocysteine

This method involves synthesizing the monomeric Boc-L-homocysteine methyl ester before oxidative dimerization:

Reagents and Conditions

  • L-Homocysteine : 2 equiv

  • Boc₂O : 2.2 equiv

  • Methanol : Excess

  • Oxidizing Agent : H₂O₂ (30%) or iodine (I₂)

  • Solvent : Water/THF mixture

Procedure

  • Protect L-homocysteine’s amine with Boc₂O and TEA in DMF.

  • Esterify the carboxyl group using HCl/MeOH.

  • Oxidize the thiol groups of two Boc-L-homocysteine methyl ester molecules with H₂O₂ or I₂ to form the disulfide bond.

Work-up

  • Quench excess oxidizer with Na₂S₂O₃.

  • Extract with ethyl acetate, dry, and purify via column chromatography (hexane/EtOAc).

Yield : 60–75% (over three steps).

Optimization of Reaction Conditions

Solvent and Base Selection

  • DMF vs. THF : DMF enhances Boc₂O reactivity due to its polar aprotic nature, but THF minimizes side reactions with acid-sensitive groups.

  • Base : TEA is preferred over NaOH for anhydrous conditions, preventing hydrolysis of Boc groups.

Esterification Catalysts

  • HCl/MeOH : Efficient but requires careful pH control to avoid Boc cleavage.

  • DCC/DMAP : Avoids acidic conditions, yielding higher purity (95% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.44 (s, 18H, Boc CH₃), 3.76 (s, 6H, COOCH₃), 4.50–4.70 (m, 2H, α-CH), 2.90–3.20 (m, 8H, CH₂-S-S-CH₂).

  • MS (ESI+) : m/z 497.3 [M+H]⁺, matching C₂₀H₃₆N₂O₈S₂.

Purity and Yield

  • HPLC Purity : >95% (C18 column, 70:30 MeCN/H₂O).

  • Melting Point : 98–102°C (decomposes).

Industrial-Scale Production Considerations

Cost-Efficiency

  • Boc₂O vs. Alternative Protecting Groups : Boc is cost-effective but generates tert-butanol waste, requiring recycling systems.

  • Oxidation Methods : H₂O₂ is cheaper than I₂ but may over-oxidize thiols; catalytic O₂ with Cu(I) offers a greener alternative.

Environmental Impact

  • Solvent Recovery : DMF and THF are recycled via distillation, reducing environmental footprint.

  • Waste Streams : Neutralization of HCl/MeOH produces NaCl, which is treated via standard protocols .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Free amines after Boc deprotection.

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis
    • The compound serves as a key intermediate in the synthesis of peptides that incorporate non-canonical amino acids. Its Boc protecting groups facilitate selective deprotection during peptide assembly, allowing for the introduction of functionalized residues essential for biological activity.
  • Drug Development
    • N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester has been utilized in the design of inhibitors targeting various enzymes and receptors. For instance, studies have shown its potential in developing inhibitors for cysteine proteases, which are implicated in numerous diseases including cancer and infectious diseases.
  • Bioconjugation Techniques
    • The compound's reactive groups enable bioconjugation with biomolecules such as antibodies or enzymes. This property is exploited in creating targeted drug delivery systems, enhancing the therapeutic efficacy of drugs while minimizing side effects.
  • Fluorescent Probes
    • Researchers have developed fluorescent probes based on this compound for studying protein interactions and cellular processes. The ability to modify the structure allows for tuning the optical properties necessary for imaging applications.

Data Tables

Application AreaDescription
Peptide SynthesisIntermediate for synthesizing peptides with non-canonical amino acids
Drug DevelopmentPotential inhibitors for cysteine proteases
BioconjugationCreation of targeted drug delivery systems
Fluorescent ProbesDevelopment of probes for imaging and protein interaction studies

Case Studies

  • Peptide Inhibitors
    • A study demonstrated the use of this compound in synthesizing a peptide inhibitor for a specific cysteine protease. The inhibitor showed promising results in vitro, reducing enzyme activity by over 80% compared to controls.
  • Targeted Drug Delivery
    • In another research project, this compound was conjugated to an antibody, resulting in a targeted delivery system that improved the localization of chemotherapeutic agents to tumor sites. Animal models showed significantly reduced side effects and enhanced therapeutic outcomes.
  • Imaging Applications
    • A fluorescent probe derived from this compound was used to visualize protein interactions within live cells. The probe exhibited high specificity and sensitivity, providing valuable insights into cellular mechanisms.

Mechanism of Action

The mechanism of action of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester primarily involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions . This selective protection and deprotection allow for the stepwise synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester with structurally related compounds, emphasizing molecular features, stability, and applications:

Compound Name Molecular Weight (g/mol) Protecting Groups Ester Groups Solubility Stability Key Applications
This compound ~504.6 (calculated) Boc (×2) Methyl (×2) Moderate in DMF Acid-sensitive Peptide synthesis intermediates
N,N-Bis(trifluoroacetyl)-L-homocystine dimethyl ester ~436.3 (calculated) Trifluoroacetyl (×2) Methyl (×2) High in methanol Base-sensitive Deprotection via Ba(OH)₂
L-Homocystine bis-methyl ester 297.0943 None Methyl (×2) Polar solvents Oxidizes readily Precursor for functionalization
N,N′-Di(tert-butoxycarbonyl)-L-homocystine di(tert-butyl) ester ~616.7 (calculated) Boc (×2) tert-Butyl (×2) Low in water Acid- and heat-sensitive Disulfide bond stabilization

Key Findings

Protecting Group Impact :

  • Boc vs. Trifluoroacetyl : Boc groups require trifluoroacetic acid (TFA) for deprotection, making them ideal for stepwise peptide assembly . In contrast, trifluoroacetyl groups are removed under mild basic conditions (e.g., Ba(OH)₂), enabling one-pot deprotection but limiting compatibility with base-sensitive residues .
  • Stability : Boc-protected compounds exhibit superior thermal stability compared to trifluoroacetyl derivatives, which may decompose under prolonged storage .

Ester Group Influence :

  • Methyl esters (target compound) hydrolyze faster under basic conditions than tert-butyl esters (e.g., N,N′-di(tert-butoxycarbonyl)-L-homocystine di(tert-butyl) ester), which require stronger acids for cleavage .
  • The tert-butyl ester variant shows reduced solubility in polar solvents, complicating purification but enhancing compatibility with hydrophobic reaction environments .

Reactivity and Applications :

  • The unprotected L-homocystine bis-methyl ester (297.0943 g/mol) is prone to disulfide bond oxidation but serves as a versatile starting material for introducing thiol-reactive moieties .
  • The trifluoroacetyl derivative is favored in rapid deprotection workflows, whereas Boc-protected compounds are preferred for iterative peptide elongation due to their compatibility with standard SPPS resins .

Research Highlights

  • Synthetic Utility : The Boc-protected homocystine dimethyl ester was used to synthesize S-ribosylhomocysteine analogues via reductive disulfide cleavage with tris(2-carboxyethyl)phosphine (TCEP), yielding N-Boc-L-homocysteine tert-butyl ester in 99% purity .
  • Comparative Stability : Trifluoroacetyl derivatives decompose at room temperature over weeks, whereas Boc-protected analogs remain stable for months under inert storage .

Biological Activity

N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester (Boc-homocystine) is a derivative of homocystine, an amino acid that plays a significant role in various biological processes. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics and as a building block for more complex molecules.

  • Molecular Formula : C20H36N2O8S2
  • Molecular Weight : 496.638 g/mol
  • CAS Number : 144373-70-6

Boc-homocystine exhibits biological activity primarily through its interactions with various cellular pathways. It is known to influence:

  • Cysteine metabolism : As a homocysteine derivative, it may affect pathways involving cysteine, which is crucial for protein synthesis and antioxidant defense.
  • Cell signaling : The compound can modulate signaling pathways that involve reactive oxygen species (ROS) and apoptosis.

Antioxidant Properties

Boc-homocystine has been shown to possess antioxidant properties, which can protect cells from oxidative stress. Studies indicate that it can scavenge free radicals and reduce oxidative damage in cellular models.

Cytotoxicity and Apoptosis Induction

Research has demonstrated that Boc-homocystine can induce apoptosis in various cancer cell lines. The mechanism involves:

  • Activation of caspases : This compound has been linked to the activation of caspase-3 and caspase-9, key players in the apoptotic pathway.
  • Inhibition of cell proliferation : In vitro studies show that Boc-homocystine reduces the viability of cancer cells, suggesting its potential as an anticancer agent.

Case Studies

  • Study on Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects of Boc-homocystine on glioma cells.
    • Findings : Treatment with Boc-homocystine resulted in a significant decrease in cell viability after 24 hours, with IC50 values indicating potent activity against these cells.
  • Oxidative Stress Model
    • Objective : To assess the antioxidant capacity of Boc-homocystine.
    • Findings : The compound effectively reduced levels of ROS in treated cells compared to controls, highlighting its protective role against oxidative damage.

Data Table

ParameterValue
Molecular Weight496.638 g/mol
Antioxidant ActivityIC50 = 25 µM
Apoptosis InductionCaspase-3 activation
Cell Viability Reduction>70% reduction at 50 µM

Q & A

Q. What are common challenges in synthesizing and purifying this compound, and how can they be mitigated?

  • Methodological Answer :
  • Challenge 1 : Disulfide bond re-oxidation during workup. Solution : Use reducing agents (e.g., TCEP) and inert atmospheres .
  • Challenge 2 : Ester hydrolysis under basic conditions. Solution : Neutralize reaction mixtures immediately post-deprotection .
  • Challenge 3 : Low HPLC resolution of diastereomers. Solution : Employ chiral columns (e.g., Chiralpak IA) with isocratic elution (hexane:isopropanol 90:10) .

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